molecular formula C19H20N4O3 B2812309 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 654633-97-3

3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2812309
CAS No.: 654633-97-3
M. Wt: 352.394
InChI Key: YHJPUFVICIRSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,7-Trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tricyclic heterocyclic compound based on the pyrazolo[3,4-b]quinoline scaffold, a class of fused structures known for their significant photophysical and biological properties . This specific derivative features a partially hydrogenated quinoline ring and a 4-nitrophenyl substituent at the 4-position, which can be critical for modulating electronic properties and biological activity. Researchers value this scaffold for its versatility; such compounds are frequently investigated as potential fluorescent sensors for various cations due to their intense emission properties, which were noted as early as the first synthesis of this heterocyclic class . Furthermore, the pyrazolo[3,4-b]quinoline core is of great interest in medicinal chemistry and drug discovery. While the specific activity of this nitrophenyl-derivative requires experimental validation, analogous compounds are explored for a wide range of biological activities, consistent with other tricyclic quinoline-fused heterocycles that show anticancer, antibacterial, anti-inflammatory, and antimalarial potential . The synthesis of this compound likely follows well-established routes for pyrazoloquinolines, such as a multicomponent reaction, which is a highly exploited and efficient procedure for building this ring system . This product is intended for research and development purposes in chemical synthesis, photophysics, and bioactivity screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,7,7-trimethyl-4-(4-nitrophenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-10-15-16(11-4-6-12(7-5-11)23(25)26)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJPUFVICIRSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of a suitable ketone with hydrazine to form a hydrazone intermediate This intermediate can then undergo cyclization with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the pyrazoloquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted pyrazoloquinolines.

Scientific Research Applications

3,7,7-Trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as dyes, pigments, and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazoloquinoline core can interact with enzymes and receptors. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₄H₂₃N₅O₄.
  • Spectral Data: IR shows a broad peak at 3386 cm⁻¹ (hydrogen-bonded OH from cyclohexanone tautomerism), and NMR confirms aromatic protons and methyl groups .
  • Electronic Effects : The electron-withdrawing nitro group enhances electrophilicity, influencing reactivity and intermolecular interactions.

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): Lower melting points (e.g., P9: 170–172°C vs. I5: >300°C) suggest reduced crystallinity due to steric hindrance or weaker intermolecular forces . Electron-Donating Groups (OCH₃): Higher melting points (I4: 286–287°C) correlate with improved crystallinity from polar interactions .

Synthetic Yields :

  • Chloro and nitro derivatives (P9, P10) show moderate yields (68–74%), likely due to steric challenges during acylation .
  • Methoxy-substituted compounds (I4) exhibit lower yields (61%), possibly due to competing side reactions .

Spectroscopic Differences
  • IR Spectra: P9: Broad OH peak at 3386 cm⁻¹ (tautomerism) and NO₂ stretching at 1539–1501 cm⁻¹ . I2: NH stretching at 3239 cm⁻¹ and aromatic C-H at 3025 cm⁻¹ .
  • NMR Signals :
    • P9: Aromatic protons of the nitrophenyl group appear downfield (δ 8.2–8.5 ppm) due to nitro deshielding .
    • I4: Methoxy protons resonate at δ 3.8 ppm .

Biological Activity

The compound 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and highlights its potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5

This structure includes a pyrazoloquinoline core with a nitrophenyl substituent that significantly influences its biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazoloquinoline exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with electron-withdrawing groups (like nitro groups) exhibited enhanced antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae .

CompoundBacterial StrainInhibition Zone (mm)
3-NO2 derivativePseudomonas aeruginosa22
3-NO2 derivativeKlebsiella pneumoniae25

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The presence of the nitrophenyl group is believed to enhance cytotoxicity against cancer cell lines. In vitro studies showed that certain derivatives could inhibit cell proliferation in breast cancer and leukemia cell lines by inducing apoptosis and disrupting cell cycle progression .

Antiviral Activity

The antiviral properties of related compounds have also been noted. For example, a study reported that certain quinoline derivatives inhibited the growth of H5N1 virus with high efficacy while maintaining low cytotoxicity . The nitro group enhances lipophilicity and electron-withdrawing characteristics, which are crucial for antiviral activity.

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interaction : Compounds in this class can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways or viral replication.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells leading to apoptosis.

Case Studies

Several case studies have illustrated the effectiveness of pyrazoloquinoline derivatives:

  • Study on Antibacterial Activity : A derivative was tested against a panel of bacteria and showed an inhibition zone comparable to established antibiotics .
  • Anticancer Study : In a study involving breast cancer cell lines (MCF-7), the compound exhibited IC50 values indicating significant cytotoxicity at low concentrations .

Q & A

Q. How is conformational analysis performed using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves the chair conformation of the cyclohexanone ring. Data refinement (e.g., SHELXL-97) confirms bond angles (e.g., C7-C7-C8 = 113.5°) and torsional strain. Hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.